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Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetic acid

Cat. No.: B057496 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trifluorophenylacetic
Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction
2,3,6-Trifluorophenylacetic acid (CAS No: 114152-23-7) is a fluorinated aromatic carboxylic

acid. As a halogenated phenylacetic acid derivative, it serves as a valuable building block and

intermediate in organic synthesis. Its utility is particularly noted in the development of novel

pharmaceutical compounds and other specialized research chemicals. The strategic placement

of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic

properties, acidity, and lipophilicity, making it a compound of interest for medicinal chemists

seeking to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This document provides a comprehensive overview of its core physicochemical properties,

supported by detailed experimental protocols and logical workflows.

Core Physicochemical Properties
The key physicochemical descriptors for 2,3,6-Trifluorophenylacetic acid are summarized in

the table below. These parameters are crucial for predicting its behavior in both chemical

reactions and biological systems.
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Property Value Reference(s)

Molecular Formula C₈H₅F₃O₂ [1][2]

Molecular Weight 190.12 g/mol [1][2]

Appearance
White to slightly yellow

crystalline powder
[2]

Melting Point 111-114 °C [1][2][3][4]

Boiling Point 249.5 °C (at 760 mmHg) [2]

Density 1.468 g/cm³ [2]

pKa 3.53 ± 0.10 (Predicted) [2]

Flash Point 104.7 °C [2]

Vapor Pressure 0.012 mmHg (at 25 °C) [2]

Refractive Index 1.488 [2]

Solubility

Sparingly soluble in water;

greater solubility in organic

solvents.

[2]

Experimental Protocols
The following sections detail generalized, standard laboratory methodologies for determining

the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)
The melting point of a crystalline solid provides a sharp indication of its purity. A pure

compound melts over a narrow range, typically 0.5-1.0°C.[5]

Principle: A small, finely powdered sample of the crystalline solid is heated slowly in a

capillary tube within a calibrated heating block or oil bath. The temperature range from the

first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is

recorded.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at

one end), thermometer or digital temperature probe, mortar and pestle.[4]

Procedure:

A small amount of the dry compound is finely crushed using a mortar and pestle.[4]

The open end of a capillary tube is tapped into the powder, and the tube is inverted and

tapped gently to pack the sample into the sealed end, achieving a sample height of 1-2

mm.[5][6]

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to

the thermometer.[4]

The sample is heated rapidly to about 15-20°C below the expected melting point.

The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal

equilibrium.

The temperature at which the first drop of liquid appears (T₁) and the temperature at which

the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported

as the range T₁ - T₂.[4]

Acidity Constant (pKa) Determination (Potentiometric
Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in

solution. Potentiometric titration is a highly accurate method for its determination.[7][8]

Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g.,

NaOH). The pH of the solution is monitored with a pH meter as a function of the volume of

titrant added. The pKa is the pH at which the acid is half-neutralized (i.e., at the half-

equivalence point).

Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer, beaker,

standardized 0.1 M NaOH solution.
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Procedure:

A precisely weighed sample of 2,3,6-Trifluorophenylacetic acid is dissolved in a known

volume of deionized water, potentially with a co-solvent like methanol if solubility is low. A

constant ionic strength is maintained using a salt solution like 0.15 M KCl.[7]

The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode

is immersed.

The standardized NaOH solution is added incrementally from a burette. After each

addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

The titration continues until well past the equivalence point (the point of steepest pH

change).

A titration curve is generated by plotting pH versus the volume of NaOH added.

The equivalence point volume (Veq) is determined from the inflection point of the curve.

The volume at the half-equivalence point (Veq/2) is calculated.

The pH at the half-equivalence point is read from the graph, which corresponds to the pKa

of the acid.

Solubility Determination
Solubility tests determine the qualitative or quantitative extent to which a compound dissolves

in a particular solvent.

Principle: A measured amount of the solute is added to a measured volume of a solvent. The

mixture is agitated until equilibrium is reached, and the result is observed. For quantitative

analysis, the concentration of the saturated solution is measured.[9]

Apparatus: Test tubes, vortex mixer or shaker, analytical balance.

Qualitative Procedure:

Place approximately 25 mg of the compound into a small test tube.[10]
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Add the chosen solvent (e.g., water, diethyl ether, 5% NaHCO₃, 5% HCl) in small portions

(e.g., 0.75 mL).[10]

After each addition, shake the tube vigorously.[11]

Observe if a homogeneous solution is formed. The compound is classified as soluble or

insoluble based on this observation. For an acid like 2,3,6-Trifluorophenylacetic acid,

solubility in a weak base like 5% NaHCO₃ is a strong indicator of its acidic nature.[11]

Partition Coefficient (LogP) Determination (Shake-Flask
Method)
The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its

concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent

(typically water) at equilibrium. LogP is its logarithmic form and is a critical parameter in drug

development.[3]

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and

water (or a buffer like PBS, pH 7.4, for LogD). The system is shaken until equilibrium is

achieved, the phases are separated, and the concentration of the compound in each phase

is determined analytically.[12][13]

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or

HPLC for concentration analysis.

Procedure:

n-Octanol and water (or buffer) are pre-saturated by shaking them together for 24 hours

and then allowing the phases to separate.[1]

A known amount of 2,3,6-Trifluorophenylacetic acid is dissolved in one of the phases.

The two phases are combined in a defined volume ratio in a separatory funnel and shaken

vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the

layers until equilibrium is reached.[3]

The mixture is allowed to stand until the two phases are clearly separated.
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Aliquots are carefully taken from both the n-octanol and aqueous layers.

The concentration of the compound in each aliquot is measured using an appropriate

analytical technique (e.g., HPLC or UV-Vis spectroscopy).

The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] /

[Concentration in Water]).[2]

Diagrams and Workflows
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of a novel chemical entity like 2,3,6-Trifluorophenylacetic acid.
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2,3,6-Trifluorobenzyl Halide
(e.g., Bromide or Chloride)

Step 1: Cyanation

Reagent:
Sodium Cyanide (NaCN)

in polar aprotic solvent (e.g., DMSO)

Intermediate:
2,3,6-Trifluorophenylacetonitrile

Nucleophilic
Substitution

Step 2: Hydrolysis

Conditions:
Aqueous Acid (e.g., H₂SO₄) or Base (e.g., NaOH),

followed by acidification

Final Product:
2,3,6-Trifluorophenylacetic Acid

Nitrile
Hydrolysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LogP / LogD shake-flask method [protocols.io]

2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR
Spectroscopy [jove.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b057496?utm_src=pdf-body-img
https://www.benchchem.com/product/b057496?utm_src=pdf-custom-synthesis
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. encyclopedia.pub [encyclopedia.pub]

4. byjus.com [byjus.com]

5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

6. chm.uri.edu [chm.uri.edu]

7. creative-bioarray.com [creative-bioarray.com]

8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

9. researchgate.net [researchgate.net]

10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

11. scribd.com [scribd.com]

12. Setup and validation of shake-flask procedures for the determination of partition
coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Physicochemical properties of 2,3,6-
Trifluorophenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057496#physicochemical-properties-of-2-3-6-
trifluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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